
Cholesteryl nervonate
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Overview
Description
Cholesteryl nervonate is a complex organic compound with a unique structure. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and a long-chain ester group. The presence of multiple methyl groups and a branched alkyl chain adds to its structural complexity.
Preparation Methods
The synthesis of Cholesteryl nervonate involves several steps. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the ester group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound.
Scientific Research Applications
Role in Tear Film Lipid Layer
Cholesteryl nervonate is a major component of meibomian lipids, which are essential for maintaining the stability of the tear film. Studies have shown that it contributes to the formation of multilayered lipid films that enhance surface pressure and stability compared to other lipids like cholesteryl palmitate .
Case Study: Meibomian Lipid Films
- Objective : To analyze the mechanical properties of meibomian lipid films containing this compound.
- Methodology : Films were created using varying ratios of this compound and meibomian lipids on a Langmuir trough. The surface pressures were measured during compression.
- Findings : Mixtures exhibited increased maximum surface pressures and reduced hysteresis, indicating effective mixing and enhanced stability .
Biochemical Studies
This compound serves as a model compound in biochemical studies aimed at understanding lipid metabolism and the role of cholesteryl esters in cellular functions. It has been implicated in various metabolic pathways, including cholesterol homeostasis and steroidogenesis.
Case Study: Cholesterol Esterification
- Objective : To investigate the role of this compound in cholesterol esterification processes.
- Methodology : Researchers utilized high-performance liquid chromatography (HPLC) to analyze human meibomian gland secretions for cholesteryl esters, including this compound.
- Findings : The study revealed that cholesteryl esters, including this compound, serve as depots for very long-chain fatty acids, influencing lipid composition in tears .
Potential Therapeutic Applications
Emerging research suggests that this compound may have therapeutic potential due to its structural properties and biological functions. Its role in ocular health makes it a candidate for developing treatments for dry eye syndrome and other ocular surface diseases.
Case Study: Dry Eye Disease
- Objective : To explore the effects of this compound on meibomian gland function in dry eye conditions.
- Methodology : Animal models were used to assess the impact of this compound on meibomian gland secretion and tear film stability.
- Findings : The application of this compound improved lipid layer thickness and reduced symptoms associated with dry eye disease, suggesting its potential as a therapeutic agent .
Data Table: Summary of Research Findings
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetracos-15-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H90O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h14-15,32,41-42,44-48H,7-13,16-31,33-40H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKCXSHDVCMMAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H90O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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